molecular formula C8H11NO B112502 (3-(Aminomethyl)phenyl)methanol CAS No. 34231-22-6

(3-(Aminomethyl)phenyl)methanol

Cat. No. B112502
CAS RN: 34231-22-6
M. Wt: 137.18 g/mol
InChI Key: KCTYUINIEPILPS-UHFFFAOYSA-N
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Description

“(3-(Aminomethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-(Aminomethyl)benzyl Alcohol” and "Benzenemethanol, 3-(aminomethyl)-" .


Molecular Structure Analysis

The molecular structure of “(3-(Aminomethyl)phenyl)methanol” consists of 8 carbon atoms ©, 11 hydrogen atoms (H), and 1 nitrogen atom (NO). The average mass of the molecule is 137.179 Da, and the monoisotopic mass is 137.084061 Da .


Physical And Chemical Properties Analysis

“(3-(Aminomethyl)phenyl)methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 277.9±20.0 °C at 760 mmHg, and a flash point of 121.9±21.8 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This effect is crucial in the study of transmembrane proteins/peptides and in understanding the role of solvents in biomembrane studies (Nguyen et al., 2019).

  • Catalysis in Chemical Reactions : A study demonstrated the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, indicating the potential of (3-(Aminomethyl)phenyl)methanol derivatives in catalytic processes (Ozcubukcu et al., 2009).

  • Synthesis of Multi-substituted Arenes : Research shows that (3-(Aminomethyl)phenyl)methanol derivatives can be effectively synthesized through palladium-catalyzed C-H halogenation reactions, offering advantages like higher yields and selectivity compared to traditional methods (Sun et al., 2014).

  • Enantioselective Epoxidation : The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, producing epoxides with high yields and enantioselectivities (Lu et al., 2008).

  • Synthesis of Benzothiazine and Oxazine Derivatives : It is involved in the aza-Piancatelli rearrangement reaction for synthesizing benzothiazine and oxazine derivatives, highlighting its role in creating complex organic structures (Reddy et al., 2012).

  • Ring-Chain Tautomerism in Condensation Products : The compound plays a role in the ring-chain tautomerism observed in the condensation products of non-racemic 1,2-aminoalcohols with aromatic aldehydes (Juhász et al., 2011).

  • N-Methylation and Transfer Hydrogenation : Methanol serves as both a C1 synthon and H2 source for N-methylation of amines and transfer hydrogenation of nitroarenes using a RuCl3 catalyst, indicating its utility in organic synthesis and energy technologies (Sarki et al., 2021).

  • Alcohol Resolution at Low Temperature : The compound has been efficiently resolved at very low temperatures using a lipase-catalyzed reaction, demonstrating its significance in stereochemical studies (Sakai et al., 2003).

  • Catalytic N-Monomethylation : It's involved in the direct N-monomethylation of aromatic primary amines using methanol, highlighting its role in environmentally friendly and efficient chemical syntheses (Li et al., 2012).

  • Biocatalysis in Drug Research : The compound is utilized in asymmetric biocatalysis, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).

Safety And Hazards

“(3-(Aminomethyl)phenyl)methanol” is classified as an irritant. It can cause severe skin burns and eye damage. Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-(aminomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTYUINIEPILPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619319
Record name [3-(Aminomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Aminomethyl)phenyl)methanol

CAS RN

34231-22-6
Record name [3-(Aminomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(aminomethyl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was prepared by reduction of 3-cyanobenzaldehyde according to the procedure described in preparation of 3,5-dibenzyloxybenzylamine. Yield was 66%: 1H NMR (Acetone-d6, 500 MHz) δ 7.32 (s, 1H), 7.23 (dd, 1H, J=7.6 and 7.0), 7.19, complex, 2H), 4.59 (s, 2H), 4.40 (s, 2H), 4.10 (br, 1H), 1.96 (br, 1H), 1.88 (br, 1H).
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Synthesis routes and methods II

Procedure details

A solution of 3-(hydroxymethyl)benzonitrile in THF was slowly added to a refluxing solution of LiAlH4 in THF with vigorous stirring, maintained under nitrogen atmosphere. The solution was heated at reflux overnight and water was thereafter slowly added dropwise to quench the reaction (until no further evolution of H2 was apparent). The THF was evaporated under reduced pressure and ether/acidified water was added. The ether phase was discarded. The aqueous phase was washed with ether and the organic phase was discarded. NaOH was added until the pH of the aqueous phase reached pH 7. The solution was extracted with THF three times, dried over MgSO4 and evaporated under reduced pressure to furnish a slightly yellow residue which was purified by chromatography on a silica gel column using a gradient eluent starting from ethyl acetate and ending with a mixture of 1:1 ethyl acetate:MeOH), to give the intermediate in a 40% yield.
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Synthesis routes and methods III

Procedure details

A 20 g sample of 3-cyanobenzoic acid (12) (136 mmol) was suspended in 100 mL of dry tetrahydrofuran (THF). Borane-tetrahydrofuran complex (400 mL of 1.0 M solution in THF) was added dropwise over one hour and then stirred for an additional 3 hours. The reaction was quenched with 220 mL of concentrated HCl:water (1:1) to cleave the borane-alcohol complex. The THF was then evaporated off under vacuum. Solid NaOH pellets, 70 g total, were added slowly to neutralize the acid and bring the pH of the solution to 12. The aqueous phase was then extracted 4 times with 500 mL portions of ether. The ether extract was dried over MgSO4 and evaporated under vacuum to give 18 g (131 mmol) of 3-(aminomethyl)benzyl alcohol (13) as a light colored oil. 1H NMR (CDCl3/TMS) δ=1.95 (broad s, 3H, —OH and —NH2, exchangeable with D2O), 3.86 (s, 2H, —CH2—NH2), 4.66 (s, 2H, —CH2—OH), 7.27 (m, 4H, aromatic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Gornati - 2019 - air.unimi.it
Improved sanitary conditions, disease prevention (eg, vaccinations) and treatment (eg, antibiotics) have increased life expectancy, up to the 67.2 years value in 2010. Unfortunately, …
Number of citations: 2 air.unimi.it
JF Pinto, A Fillion, P Duchambon, S Bombard… - European Journal of …, 2022 - Elsevier
O 6 -Methylguanine-DNA-methyltransferase (MGMT) is a key DNA repair enzyme involved in chemoresistance to DNA-alkylating anti-cancer drugs such as Temozolomide (TMZ) …
Number of citations: 8 www.sciencedirect.com
R Caliandro, DB Belviso, BM Aresta… - Future medicinal …, 2013 - Future Science
Crystallography is a major tool for structure-driven drug design, as it allows knowledge of the 3D structure of protein targets and protein–ligand complexes. However, the route for crystal …
Number of citations: 37 www.future-science.com
A Luxenburger, N Bougen-Zhukov… - Journal of Medicinal …, 2021 - ACS Publications
Diffuse gastric cancer and lobular breast cancer are aggressive malignancies that are frequently associated with inactivating mutations in the tumor suppressor gene CDH1. Synthetic …
Number of citations: 4 pubs.acs.org

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